molecular formula C20H28N2O4S B299399 N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B299399
M. Wt: 392.5 g/mol
InChI Key: GJHXVYLNFXFVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide, also known as ABEA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. ABEA is a sulfonamide compound with a molecular weight of 408.5 g/mol.

Mechanism of Action

The mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. This compound has been shown to activate the ATP-sensitive potassium (KATP) channels and inhibit the N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal excitability and synaptic plasticity. This compound has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. This compound has also been found to reduce oxidative stress and inflammation in the brain, which can be beneficial in neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is expensive and requires specialized equipment and expertise for synthesis. This compound also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide. One direction is to further investigate the mechanism of action of this compound and its effects on ion channels and receptors in the brain. Another direction is to study the potential therapeutic applications of this compound in other neurological diseases such as multiple sclerosis and Huntington's disease. In addition, future research can focus on optimizing the synthesis of this compound and developing more efficient methods for its delivery to the brain.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in neurological diseases. This compound has been found to have neuroprotective effects, increase dopamine levels, and reduce seizure activity in animal models. This compound has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating the mechanism of action of this compound and its potential therapeutic applications in other neurological diseases.

Synthesis Methods

The synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with 1-adamantanol and 2-chloroethylsulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain this compound as a white solid with a yield of 62%.

Scientific Research Applications

N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been found to have neuroprotective effects and can inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. This compound has also been shown to increase dopamine levels in the brain, which can be beneficial in Parkinson's disease. In addition, this compound has been found to have anticonvulsant effects and can reduce seizure activity in animal models of epilepsy.

properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(1-adamantyloxy)ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H28N2O4S/c1-14(23)22-18-2-4-19(5-3-18)27(24,25)21-6-7-26-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17,21H,6-13H2,1H3,(H,22,23)

InChI Key

GJHXVYLNFXFVGQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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